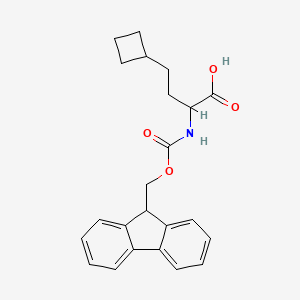
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The fluorenylmethoxycarbonyl group serves as a protecting group for the amino function, allowing for selective reactions at other sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl group. The process begins with the reaction of 9H-fluorene-9-methanol with phosgene to form the fluorenylmethoxycarbonyl chloride. This intermediate is then reacted with the amino acid precursor, 4-cyclobutylbutanoic acid, under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorenylmethoxycarbonyl group can be selectively removed under mild basic conditions, allowing for substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide (DMF) for deprotection of the Fmoc group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amino acids or peptides.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid involves the selective protection and deprotection of the amino group. The fluorenylmethoxycarbonyl group provides steric hindrance, preventing unwanted reactions at the amino site. Upon removal of the protecting group, the amino function is free to participate in further chemical reactions, allowing for the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid is unique due to its cyclobutyl group, which imparts rigidity and distinct steric properties to the molecule. This makes it particularly useful in the synthesis of peptides and proteins with constrained conformations, enhancing their stability and biological activity.
Biological Activity
The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid, also known as Fmoc-Cyclobutyl-Amino Acid, is a synthetic amino acid derivative notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H27NO4 with a molecular weight of approximately 373.46 g/mol. The structure includes a fluorenyl group, a methoxy carbonyl group, and a cyclobutyl moiety, which contribute to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO4 |
| Molecular Weight | 373.46 g/mol |
| CAS Number | 204384-69-0 |
| Purity | >97% |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid |
Biological Activity
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The biological activities of this compound may include:
- Antimicrobial Activity : Similar fluorenyl derivatives have shown activity against various bacterial strains, particularly Mycobacterium tuberculosis. The presence of the fluorenyl group may enhance binding affinity to key enzymes involved in bacterial fatty acid biosynthesis pathways .
- Antitumor Properties : Fluorenone derivatives have been reported to possess antiproliferative activity, acting as inhibitors of type I topoisomerase, which is crucial in cancer cell proliferation . The introduction of specific side chains can modulate this activity.
- Enzyme Inhibition : The compound may act as an inhibitor for several cytochrome P450 enzymes (CYP), including CYP1A2 and CYP3A4, suggesting potential interactions with drug metabolism pathways .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the fluorenyl moiety facilitates interaction with biological targets through π-stacking and hydrophobic interactions, enhancing its bioactivity.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds similar to this compound:
- Study on Antimicrobial Effects :
- Antiproliferative Activity :
- Enzyme Interaction Studies :
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-12-15-6-5-7-15)24-23(27)28-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20-21H,5-7,12-14H2,(H,24,27)(H,25,26) |
InChI Key |
PLTKMSXJXOUESS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















